molecular formula C20H18F3N7 B609951 4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine

Cat. No.: B609951
M. Wt: 413.4 g/mol
InChI Key: SHAVEYUXRBIMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-05085727 is a potent, selective, and brain-penetrant inhibitor of cyclic guanosine monophosphate-dependent phosphodiesterase 2A (PDE2A). It has an inhibitory concentration (IC50) of 2 nanomolar and exhibits over 4,000-fold selectivity for PDE2A over other phosphodiesterase enzymes . This compound has significant potential in scientific research, particularly in the fields of neurodegenerative diseases and cognitive disorders.

Preparation Methods

The synthesis of PF-05085727 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the azetidinyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with azetidine under specific conditions.

    Functionalization with trifluoromethylphenyl group:

Industrial production methods for PF-05085727 are not widely documented, but they would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

PF-05085727 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

PF-05085727 exerts its effects by selectively inhibiting PDE2A, an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate. By inhibiting PDE2A, PF-05085727 increases the levels of cyclic guanosine monophosphate in the brain, which in turn modulates various signaling pathways involved in cognitive function and neuroprotection . The molecular targets include PDE2A and downstream effectors in the cyclic guanosine monophosphate signaling pathway.

Comparison with Similar Compounds

PF-05085727 is unique due to its high selectivity and brain penetrance. Similar compounds include:

PF-05085727 stands out due to its high selectivity for PDE2A and its ability to penetrate the brain, making it particularly useful for research in neurodegenerative diseases and cognitive disorders.

Properties

IUPAC Name

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVEYUXRBIMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Customer
Q & A

Q1: How does PF-05085727 interact with PDE2A and what are the downstream effects of this interaction?

A1: PF-05085727 acts as a potent and selective inhibitor of PDE2A []. While the exact binding mechanism is not detailed in the provided abstract, PDE2A inhibitors generally exert their effects by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) specifically within the brain. This inhibition leads to increased intracellular levels of these secondary messengers, subsequently impacting downstream signaling pathways involved in neuronal plasticity and synaptic transmission. The study demonstrates that PF-05085727 effectively reverses the effects of NMDA antagonists in rodents, both behaviorally and electrophysiologically, supporting the notion that PDE2A inhibition can enhance NMDA signaling [].

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